molecular formula C22H41N7O10P2 B7934028 Cyclohexanaminium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogendiphosphate

Cyclohexanaminium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogendiphosphate

Cat. No.: B7934028
M. Wt: 625.5 g/mol
InChI Key: SCOUEIPNDLFPCX-IDIVVRGQSA-N
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Description

This compound is a nucleotide derivative featuring a cyclohexanaminium cation conjugated to a modified adenosine core. The adenosine moiety retains the canonical (2R,3S,4R,5R) stereochemistry of the ribose ring, critical for mimicking natural nucleosides. The cyclohexanaminium group may enhance membrane permeability or stabilize interactions with hydrophobic binding pockets .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;cyclohexylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOUEIPNDLFPCX-IDIVVRGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N7O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexanaminium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogendiphosphate is a compound with significant biological activity. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexanaminium moiety and a hydrogendiphosphate group. The stereochemistry of the compound is critical for its biological function.

  • Ferroptosis Modulation : Research indicates that this compound can modulate ferroptosis, a form of regulated cell death associated with various diseases, including neurodegenerative disorders. The modulation occurs through the inhibition of lipid peroxidation pathways and the regulation of iron metabolism .
  • Excitotoxicity Prevention : The compound has been shown to exert protective effects against excitotoxicity, which is often implicated in neuronal damage. This protective mechanism involves the inhibition of glutamate receptors and reduction of oxidative stress within neuronal cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotection Protects neurons from excitotoxic damage by modulating glutamate signaling .
Antioxidant Effects Reduces oxidative stress and lipid peroxidation in cellular models .
Cell Death Inhibition Inhibits ferroptosis and promotes cell survival under stress conditions .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Models : In vitro studies using neuronal cell lines have demonstrated that treatment with this compound significantly reduces cell death induced by glutamate toxicity. The results suggest a potential application in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) where excitotoxicity plays a critical role.
  • Animal Studies : Animal models of neurodegeneration have shown that administration of this compound leads to improved cognitive function and reduced neuroinflammation markers compared to control groups. These findings support its potential as a therapeutic agent in neuroprotective strategies.

Safety and Toxicity

The safety profile of this compound is crucial for its therapeutic application. Preliminary studies indicate low toxicity levels in both in vitro and in vivo models. However, comprehensive toxicity assessments are necessary to establish safe dosage ranges for clinical use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Purine base substitutions : Modifications at the 2-, 6-, or 8-positions alter receptor selectivity and metabolic stability.
  • Phosphate group configuration: Mono-, di-, or triphosphates influence charge, solubility, and enzymatic recognition.
  • Ribose modifications : Functional groups like carboxamides or ester substitutions impact bioavailability and target engagement.
Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Purine Substitution Phosphate Group Ribose Modifications Biological Activity References
Target Compound 6-amino Hydrogendiphosphate Cyclohexanaminium cation Presumed signaling or enzymatic inhibition
2-MeS-ADP 2-methylthio Diphosphate None P2Y receptor agonist (e.g., platelet aggregation)
N6,N6-Dimethyladenosine N6-dimethylamino None None Potential epigenetic modulation (methylation mimic)
[(2R,3S,4R,5R)-5-(6-(Cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl nitrate 6-cyclopentylamino Nitrate ester None Antiviral or antiproliferative activity (patented)
(2R,3R,4S,5R)-2-(6-([1,1'-Biphenyl]-4-ylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-(biphenylethynyl) None Hydroxymethyl Mycobacterium tuberculosis inhibition

Pharmacological and Biochemical Insights

  • Target Compound vs. 2-MeS-ADP: The 2-methylthio group in 2-MeS-ADP enhances affinity for P2Y receptors, particularly P2Y₁₂, by mimicking the natural agonist ADP. In contrast, the 6-amino group in the target compound may favor interactions with kinases or adenosine receptors .
  • Cyclohexanaminium Cation: Unlike unmodified adenosine analogs, the cyclohexanaminium group in the target compound introduces a bulky, hydrophobic moiety. This could reduce renal clearance or improve binding to lipid-rich enzymatic pockets .
  • Phosphate Group Role : The hydrogendiphosphate in the target compound mirrors the diphosphate in ADP but lacks the terminal phosphate of ATP. This may limit its utility in energy-dependent processes but enhance specificity for ADP-binding targets .

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